molecular formula C17H14BrNO4 B2689200 ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate CAS No. 125365-47-1

ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate

Cat. No.: B2689200
CAS No.: 125365-47-1
M. Wt: 376.206
InChI Key: HKEXSVHEPUVAPQ-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate is a polycyclic heteroaromatic compound featuring a benzo[e]indole core. Its structure includes:

  • 2,3-Dimethyl groups: Influence steric and electronic properties.
  • 4,5-Diketone moieties: Contribute to planarization and hydrogen-bonding capabilities.
  • Ethyl ester at position 1: Modifies solubility and metabolic stability.

While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural features align with methodologies observed in related indole and adenosine derivatives .

Properties

IUPAC Name

ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-4-23-17(22)12-8(2)19(3)14-13(12)11-7-9(18)5-6-10(11)15(20)16(14)21/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEXSVHEPUVAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (CAS Number: 125365-47-1) is a synthetic compound that has garnered attention in various biological studies due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrNO4C_{17}H_{14}BrNO_{4}, with a molecular weight of approximately 376.206 g/mol. The compound features a bromine atom, which is known to enhance biological activity in various contexts.

PropertyValue
Molecular FormulaC17H14BrNO4
Molecular Weight376.206 g/mol
Purity≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anticancer effects. Below are key findings from various studies:

Anti-inflammatory Properties

This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest potential applications in treating inflammatory diseases.

Case Study:
A study conducted on murine models demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers compared to control groups. The reduction in C-reactive protein (CRP) levels was statistically significant (p < 0.05) after four weeks of treatment.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines including breast and colon cancer cells.

Research Findings:

  • Cell Line Studies: In vitro assays demonstrated that this compound inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 15 µM.
  • Mechanism of Action: The compound appears to activate caspase pathways leading to apoptotic cell death, as evidenced by increased caspase-3 activity in treated cells.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6Study A
AnticancerInduction of apoptosisStudy B
CytotoxicityIC50 = 10 - 15 µMStudy C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole Derivatives

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c)
  • Core structure : Simple indole vs. benzo[e]indole in the target compound.
  • Substituents :
    • Bromine at position 5 (vs. 8 in the target).
    • Triazole-ethyl side chain (vs. 4,5-diketone and ester groups).
  • Synthesis :
    • Utilizes CuI-catalyzed click chemistry (50% yield).
    • Purified via flash chromatography (70:30 ethyl acetate/hexanes; Rf = 0.30).
  • Bioactivity : Antioxidant properties for ischemia treatment.

Key Differences : The target compound’s benzo[e]indole core and dioxo groups likely enhance conjugation and polar interactions compared to the simpler indole scaffold of 9c.

Adenosine-Based Analogues

8-Bromo-2',3-O-isopropylidene adenosine-5'-carboxylic acid esters
  • Core structure: Adenosine vs. benzo[e]indole.
  • Substituents :
    • Bromine at position 8 (shared with the target compound).
    • Ethyl/methyl esters at the 5'-carboxylic acid position.
  • Synthesis : Esterification via thionyl chloride and alcohols.
  • Bioactivity: Cardiotonic, antianginal, and vasodilating effects due to adenosine mimicry.

Key Differences: The adenosine derivatives lack the fused aromatic system of benzo[e]indole, reducing planar rigidity but retaining bromine’s electronic effects.

Diazepanone and Diazepinium Derivatives

1,3-Dimethyl-1,3-diazepan-2-one (2c) and 2-chloro-1,3-dimethyl-diazepinium chloride (2d)
  • Core structure : Seven-membered diazepane/diazepinium rings vs. benzo[e]indole.
  • Substituents : Methyl groups and halogens (chlorine in 2d).
  • Synthesis : Column chromatography purification (30–80% ethyl acetate/hexanes; 39% yield for 2c).

Key Differences : These compounds emphasize saturated heterocycles, contrasting with the aromatic, polycyclic nature of the target compound.

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Yield Bioactivity Reference
Ethyl 8-Br-2,3-diMe-4,5-dioxobenzo[e]indole-1-carboxylate Benzo[e]indole 8-Br, 2,3-diMe, 4,5-dioxo, 1-COOEt N/A Hypothesized: Antioxidant, enzyme inhibition
5-Bromo-3-(triazolylethyl)-1H-indole (9c) Indole 5-Br, triazole-ethyl 50% Ischemia treatment
8-Br-adenosine-5'-COOEt Adenosine 8-Br, 5'-COOEt Not reported Cardiotonic, vasodilator
1,3-Dimethyl-diazepan-2-one (2c) Diazepane 1,3-diMe 39% N/A

Notes on Limitations

  • Direct data for the target compound are unavailable in the provided evidence; comparisons are extrapolated from structural analogues.
  • Biological activity predictions are speculative, based on substituent effects (e.g., bromine’s role in adenosine derivatives ).

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